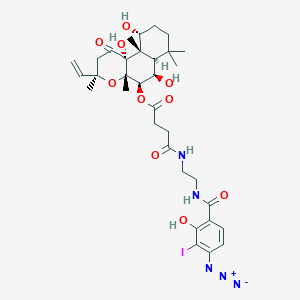

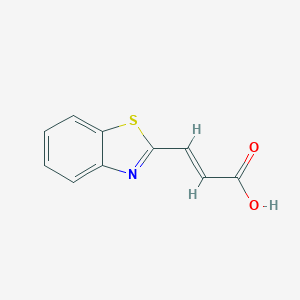

![molecular formula C7H6N2S B044365 Thieno[3,2-b]pyridin-6-amine CAS No. 115063-92-8](/img/structure/B44365.png)

Thieno[3,2-b]pyridin-6-amine

Übersicht

Beschreibung

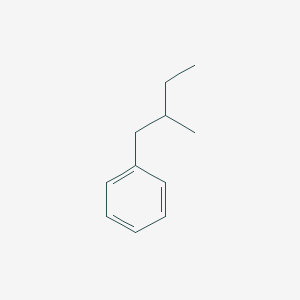

Thieno[3,2-b]pyridin-6-amine is a chemical compound with the molecular formula C7H6N2S . It is also known as thieno[3,2-b]pyridin-6-amine dihydrochloride .

Synthesis Analysis

The synthesis of thieno[3,2-b]pyridin-6-amine and its derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones .Molecular Structure Analysis

The molecular structure of thieno[3,2-b]pyridin-6-amine is characterized by a thiophene ring fused with a pyridine ring . The InChI code for this compound is 1S/C7H6N2S.2ClH/c8-5-3-7-6(9-4-5)1-2-10-7;;/h1-4H,8H2;2*1H .Chemical Reactions Analysis

Thieno[3,2-b]pyridin-6-amine and its derivatives are often involved in reactions that lead to the formation of various biologically active compounds . For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis

Thieno[3,2-b]pyridin-6-amine dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 223.13 .Wissenschaftliche Forschungsanwendungen

“Thieno[3,2-b]pyridin-6-amine” is a type of heterocyclic compound that is part of the broader class of thienopyridines . Thienopyridines are known for their wide range of pharmacological activities, which can include:

Anticancer Activity

Thienopyridines have been studied for their potential anticancer effects . However, the specific mechanisms of action, experimental procedures, and outcomes would depend on the particular derivative of thienopyridine being studied and the type of cancer targeted.

Antiviral Activity

Some thienopyridines have been found to have antiviral properties . The methods of application and results would vary depending on the virus and the specific thienopyridine derivative.

Anti-Inflammatory Activity

Thienopyridines can also exhibit anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators .

Antimicrobial Activity

Thienopyridines can have antimicrobial properties, potentially making them useful in the treatment of various bacterial infections .

Antidiabetic Activity

Some thienopyridines have been studied for their potential use in treating diabetes .

Antihypertensive Activity

Thienopyridines may also have antihypertensive effects, which could make them useful in managing high blood pressure .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

thieno[3,2-b]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPHVTQYZYJBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602983 | |

| Record name | Thieno[3,2-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]pyridin-6-amine | |

CAS RN |

115063-92-8 | |

| Record name | Thieno[3,2-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B44286.png)

![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)

![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)